2-Methylpyrido[2,3-d]pyrimidine-4-thiol
Overview
Description
2-Methylpyrido[2,3-d]pyrimidine-4-thiol is a heterocyclic organic compound with the chemical formula C9H8N2S. This compound belongs to the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which 2-methylpyrido[2,3-d]pyrimidine-4-thiol belongs, have been studied for their interactions with various cancer targets . These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Compounds in the pyrido[2,3-d]pyrimidine class are known to inhibit the aforementioned targets, thereby disrupting their signaling pathways .
Biochemical Pathways
Given the targets of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may affect pathways related to cell growth and proliferation, apoptosis, and other cellular processes .
Result of Action
Given the known targets of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Biochemical Analysis
Biochemical Properties
2-Methylpyrido[2,3-d]pyrimidine-4-thiol plays a significant role in biochemical reactions, particularly as an inhibitor of dihydrofolate reductase. This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . By inhibiting dihydrofolate reductase, this compound disrupts the production of nucleotides, thereby affecting cell proliferation and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms . Additionally, it affects cell signaling pathways, including those involving tyrosine kinases and mitogen-activated protein kinases, which are critical for cell growth and differentiation . The impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of dihydrofolate reductase, thereby inhibiting its activity . This binding interaction prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the availability of nucleotides for DNA and RNA synthesis . Additionally, the compound may interact with other biomolecules, such as kinases, to modulate their activity and influence cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . The interaction with cofactors such as nicotinamide adenine dinucleotide phosphate is also crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be actively transported by specific transporters . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . In the cytoplasm, it interacts with enzymes and other proteins involved in metabolic processes . In the nucleus, it affects DNA synthesis and repair mechanisms by inhibiting dihydrofolate reductase . Post-translational modifications and targeting signals may also influence its localization and activity within specific cellular compartments .
Preparation Methods
The synthesis of 2-Methylpyrido[2,3-d]pyrimidine-4-thiol typically involves the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel in acetic acid . This reaction is followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methylpyrido[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Methylpyrido[2,3-d]pyrimidine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
2-Methylpyrido[2,3-d]pyrimidine-4-thiol can be compared with other pyridopyrimidine derivatives, such as:
Piritrexim: A synthetic antifolate with antitumor properties.
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical modifications and a broad range of biological activities.
Properties
IUPAC Name |
2-methyl-1H-pyrido[2,3-d]pyrimidine-4-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOMUMGACCNOAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C2=C(N1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089258-14-8 | |
Record name | 2-methylpyrido[2,3-d]pyrimidine-4-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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